N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide, also known as W-18, is a synthetic opioid analgesic that was first synthesized in the 1980s. It is a highly potent drug that is believed to be up to 10,000 times more potent than morphine. Due to its potency, it has been classified as a Schedule I drug in the United States, meaning that it is illegal to manufacture, distribute, or possess.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide are similar to those of other opioids, including pain relief, sedation, and euphoria. However, due to its potency, it can also cause respiratory depression, which can be fatal.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide in laboratory experiments is its potency, which allows researchers to study the opioid receptor system in greater detail. However, its potency is also a limitation, as it can be difficult to control the dose and can pose a risk to researchers working with the compound.
Future Directions
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects than currently available drugs. Another area of interest is the study of the opioid receptor system and the development of new treatments for addiction and overdose. Finally, there is a need for further research on the potential risks associated with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide and other highly potent opioids, as well as the development of strategies to mitigate these risks.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide involves several steps, including the reaction of 1-naphthylacetic acid with thionyl chloride to form the acid chloride, which is then reacted with 3,4-dimethoxyphenethylamine to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide has been studied for its potential use as an analgesic in the treatment of severe pain. However, due to its potency and potential for abuse, it has not been approved for medical use. Instead, it has been used primarily as a research chemical to study the opioid receptor system and the mechanisms of opioid analgesia.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWGAYTZACQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.